REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][P:4](=[O:6])=[O:5].[CH:7]1N=CN([C:12]([N:14]2[CH:18]=N[CH:16]=[CH:15]2)=O)C=1.C([N:21]([CH2:24][CH3:25])[CH2:22][CH3:23])C.CN([CH:29]=[O:30])C>CN1C(=O)N(C)CCC1.CC(N(C)C)=O.CN1C(=O)CCC1>[CH3:1][CH2:2][CH2:3][P:4](=[O:6])=[O:5].[CH3:12][N:14]1[CH2:18][CH2:29][O:30][CH2:16][CH2:15]1.[CH:2]([N:21]([CH:22]([CH3:23])[CH3:7])[CH2:24][CH3:25])([CH3:3])[CH3:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN1CCCN(C1=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
( V )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
propylphosphonic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCP(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CCCP(=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |